molecular formula C9H6BrNO B571869 2-Bromoquinolin-6-ol CAS No. 1260381-68-7

2-Bromoquinolin-6-ol

Katalognummer: B571869
CAS-Nummer: 1260381-68-7
Molekulargewicht: 224.057
InChI-Schlüssel: GDEHZIXHUPMXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoquinolin-6-ol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the sixth position on the quinoline ring

Eigenschaften

IUPAC Name

2-bromoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHZIXHUPMXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-68-7
Record name 2-bromoquinolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-6-ol can be achieved through several methods. One common approach involves the bromination of quinolin-6-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromoquinolin-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-6-one derivatives.

    Reduction Reactions: The compound can be reduced to form 2-bromoquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various 2-substituted quinolin-6-ol derivatives.

    Oxidation Reactions: Products include quinolin-6-one derivatives.

    Reduction Reactions: Products include 2-bromoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-Bromoquinolin-6-ol and its derivatives have shown significant potential in various pharmacological domains:

  • Anticancer Activity : Compounds derived from this compound have been studied for their effectiveness against different cancer cell lines. For instance, a study indicated that certain derivatives exhibited potent cytotoxicity against human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Antibacterial Properties : Research has demonstrated that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed remarkable activity against E. coli and S. aureus, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as penicillin .
  • Antiviral Effects : Some studies have indicated that this compound derivatives may inhibit viral replication, making them candidates for antiviral drug development. Their mechanism often involves interference with viral enzymes or host cell pathways critical for viral life cycles .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of this compound derivatives against multiple cancer cell lines, including MCF-7 and A-549. The results highlighted that some derivatives not only inhibited cancer cell proliferation but also exhibited selective toxicity towards cancer cells over normal cells, suggesting their potential as targeted cancer therapies.

Case Study 2: Antibacterial Activity

In another study, various synthesized derivatives were tested against pathogenic bacterial strains. The findings revealed that certain compounds had MIC values significantly lower than those of conventional antibiotics, indicating their potential as new antibacterial agents in treating resistant infections.

Data Summary Table

The following table summarizes key findings regarding the biological activities of this compound derivatives:

Activity Type Cell Line/Pathogen IC50/MIC Values Reference
AnticancerA-549 (Lung Cancer)IC50 = 5.6 mM
AnticancerHepG2 (Liver Cancer)IC50 < Doxorubicin
AntibacterialE. coliMIC = 1 × 10^-5
AntibacterialS. aureusMIC = 1 × 10^-4

Wirkmechanismus

The mechanism of action of 2-Bromoquinolin-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

    6-Bromoquinoline: Similar structure but lacks the hydroxyl group at the sixth position.

    2-Chloroquinolin-6-ol: Similar structure with a chlorine atom instead of bromine.

    2-Bromoquinoline: Lacks the hydroxyl group at the sixth position.

Uniqueness: 2-Bromoquinolin-6-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

2-Bromoquinolin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C9H6BrNOC_9H_6BrNO, features a bromine atom at the 2-position and a hydroxyl group at the 6-position of the quinoline ring. This structural configuration contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against:

  • Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli
  • Methicillin-resistant Staphylococcus aureus (MRSA)

In one study, derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL against MRSA, indicating strong antibacterial activity .

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
This compound3.1256.5MRSA
Derivative 16.2512.5ESBL E. coli
Derivative 24.08.0E. coli

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. In vitro studies revealed that certain derivatives exhibit significant antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

For example, one derivative demonstrated IC50 values of:

  • 30.98 µM against HeLa cells
  • 22.7 µM against MCF-7 cells
  • 4.12 µM against A549 cells .

These results suggest that modifications to the quinoline structure can enhance cytotoxicity through mechanisms such as inducing apoptosis and disrupting tubulin polymerization.

The biological activity of this compound can be attributed to several mechanisms:

  • Interference with Tubulin Polymerization : Some studies suggest that quinoline derivatives may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compounds can induce oxidative stress within cells, contributing to their cytotoxic effects .
  • Metal Ion Chelation : The hydroxyl group in the structure may facilitate chelation with metal ions, which is crucial for the biological activity against pathogens.

Study on Antibacterial Efficacy

In a comparative study involving various quinoline derivatives, it was found that this compound derivatives showed superior antibacterial activity compared to standard antibiotics such as ciprofloxacin and ampicillin . The study utilized disk diffusion methods to assess the inhibition zones, revealing that certain derivatives had inhibition zones exceeding those of conventional treatments.

Study on Anticancer Properties

A notable case involved testing a series of modified quinoline derivatives for their anticancer properties. The study highlighted that the presence of electron-withdrawing groups significantly enhanced the cytotoxicity of these compounds against cancer cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.